2-Chlorophenyl 2-(bromomethyl)but-2-enoate
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Overview
Description
2-Chlorophenyl 2-(bromomethyl)but-2-enoate is an organic compound that features both a chlorophenyl and a bromomethyl group attached to a butenoate backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chlorophenyl 2-(bromomethyl)but-2-enoate typically involves the esterification of 2-chlorophenol with 2-(bromomethyl)but-2-enoic acid. The reaction is usually carried out in the presence of a strong acid catalyst such as sulfuric acid or hydrochloric acid to facilitate the esterification process. The reaction mixture is heated under reflux conditions to ensure complete conversion of the reactants to the desired ester product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to high-purity products suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
2-Chlorophenyl 2-(bromomethyl)but-2-enoate undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by various nucleophiles such as amines, thiols, and alkoxides.
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. These reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions are used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed reducing agents.
Major Products
Nucleophilic Substitution: Products include azides, thiocyanates, and ethers.
Oxidation: Products include carboxylic acids and ketones.
Reduction: Products include primary alcohols.
Scientific Research Applications
2-Chlorophenyl 2-(bromomethyl)but-2-enoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used to modify biomolecules for studying enzyme mechanisms and protein interactions.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Chlorophenyl 2-(bromomethyl)but-2-enoate involves its reactivity towards nucleophiles and electrophiles. The bromomethyl group is highly reactive and can undergo substitution reactions, while the ester group can participate in hydrolysis and reduction reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reactants used.
Comparison with Similar Compounds
Similar Compounds
2-Bromo-2-methylpropane: Similar in having a bromomethyl group but lacks the ester functionality.
2-Chlorophenyl acetate: Similar in having a chlorophenyl group but lacks the bromomethyl functionality.
Ethyl 2-(bromomethyl)prop-2-enoate: Similar in having both ester and bromomethyl groups but lacks the chlorophenyl group.
Uniqueness
2-Chlorophenyl 2-(bromomethyl)but-2-enoate is unique due to the combination of its functional groups, which provide a versatile reactivity profile. This makes it a valuable intermediate in organic synthesis and a useful compound for various scientific research applications.
Properties
CAS No. |
62918-62-1 |
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Molecular Formula |
C11H10BrClO2 |
Molecular Weight |
289.55 g/mol |
IUPAC Name |
(2-chlorophenyl) 2-(bromomethyl)but-2-enoate |
InChI |
InChI=1S/C11H10BrClO2/c1-2-8(7-12)11(14)15-10-6-4-3-5-9(10)13/h2-6H,7H2,1H3 |
InChI Key |
HQKUSJUQBMGQQC-UHFFFAOYSA-N |
Canonical SMILES |
CC=C(CBr)C(=O)OC1=CC=CC=C1Cl |
Origin of Product |
United States |
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